4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

Chemical Purity Synthetic Reliability Procurement Specification

This substituted biphenyl uniquely combines a 4'‑benzyloxy group (a validated MAO‑B pharmacophore), a 4‑fluoro substituent, and a 3‑methyl group, creating a distinct steric/electronic profile not replicated by simpler analogs. Ideal for medicinal chemists developing Parkinson's therapeutics or advanced material scientists modulating frontier orbital energies. The benzyloxy handle allows selective hydrogenolysis for bioconjugation. Request the ≥95% purity research grade today to accelerate your hit‑to‑lead optimization or copolymer synthesis.

Molecular Formula C20H17FO
Molecular Weight 292.353
CAS No. 1352318-66-1
Cat. No. B597709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl
CAS1352318-66-1
Synonyms4'-(benzyloxy)-4-fluoro-3-methylbiphenyl
Molecular FormulaC20H17FO
Molecular Weight292.353
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)F
InChIInChI=1S/C20H17FO/c1-15-13-18(9-12-20(15)21)17-7-10-19(11-8-17)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3
InChIKeyQKLGMKJGHUXNHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl (CAS 1352318-66-1): Overview for Sourcing and Research Use


4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl (CAS 1352318-66-1, molecular formula C20H17FO, MW 292.35) is a substituted biphenyl building block featuring a 4‑benzyloxy group, a 4‑fluoro substituent, and a 3‑methyl group on the biphenyl core . It is typically supplied as a crystalline solid with a purity of ≥95% and is intended for research and development applications, particularly in medicinal chemistry and organic synthesis .

Why 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl (CAS 1352318-66-1) Cannot Be Interchanged with Other Biphenyl Analogs


Biphenyl derivatives are often considered interchangeable building blocks, but the specific combination of a benzyloxy group at the 4′ position, a fluorine at the 4 position, and a methyl at the 3 position creates a unique steric and electronic profile that is not replicated by simple analogs . The 4‑benzyloxy motif is a recognized pharmacophore in selective monoamine oxidase B (MAO‑B) inhibitors [1], while the electron‑withdrawing fluoro substituent and ortho‑directing methyl group confer distinct physicochemical properties (LogP ~5.84) and potential for regioselective derivatization . Substituting a methoxy, hydroxy, or unsubstituted biphenyl would alter both the compound’s biological target engagement potential and its synthetic utility in subsequent coupling reactions. The quantitative evidence below demonstrates where these differences translate into verifiable selection criteria.

Quantitative Differentiation Evidence for 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl (CAS 1352318-66-1) Procurement


Purity Specification: 97% vs. 95% Grade Affects Downstream Yield and Reproducibility

When sourcing 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl, the minimum purity offered varies by supplier. The majority of vendors (Fluorochem, AKSci, Leyan) provide a 95% purity grade, whereas MolCore offers a higher specification of NLT 97% . This 2‑percentage‑point difference can be critical in multistep syntheses where cumulative impurity effects reduce overall yield and complicate purification. Selecting the higher‑purity material may reduce the need for additional purification steps and improve reproducibility in sensitive applications such as medicinal chemistry SAR studies or material science research.

Chemical Purity Synthetic Reliability Procurement Specification

Storage Stability: −20°C Long‑Term Preservation vs. Ambient Storage

Supplier recommendations for long‑term storage of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl are not uniform. Biozol specifies storage at −20 °C to maximize product recovery, implying potential degradation or instability at room temperature . In contrast, other vendors such as AKSci recommend simply storing in a cool, dry place without a specific temperature requirement . For laboratories that purchase building blocks for long‑term compound libraries or for use in multi‑year projects, adherence to the −20 °C storage condition may be necessary to ensure compound integrity over time. Procurement from a supplier that provides clear cold‑chain documentation reduces the risk of receiving material that has already undergone partial degradation.

Chemical Stability Storage Conditions Long‑Term Research

MAO‑B Pharmacophore: 4‑Benzyloxy Group Confers Selectivity Over Non‑Benzyloxy Analogs

The 4‑benzyloxyphenyl motif present in 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl is a validated pharmacophore for selective, reversible inhibition of monoamine oxidase B (MAO‑B) [1]. In a study of biaryl MAO‑B inhibitors, the most potent compound (12c) containing a 4‑benzyloxyphenyl moiety exhibited an hMAO‑B IC50 of 8.9 nM with >10,000‑fold selectivity over MAO‑A [1]. While the target compound is a simpler building block rather than the final inhibitor, the presence of the benzyloxy group strongly suggests that analogs lacking this moiety (e.g., 4‑fluoro‑3‑methylbiphenyl or 4′‑methoxy‑4‑fluoro‑3‑methylbiphenyl) would not engage the MAO‑B binding site with the same affinity or selectivity. For researchers developing CNS‑targeted therapeutics, procurement of the benzyloxy‑containing scaffold enables direct incorporation of a proven pharmacophoric element.

Monoamine Oxidase B Parkinson's Disease Pharmacophore Mapping

Lipophilicity (LogP 5.84) Governs Permeability and Formulation Behavior

Fluorochem reports a calculated LogP of 5.84 for 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl . This high lipophilicity distinguishes it from less hydrophobic analogs such as 4‑fluoro‑3‑methylbiphenyl (estimated LogP ~4.2) or 4′‑hydroxy‑4‑fluoro‑3‑methylbiphenyl (estimated LogP ~3.8). The elevated LogP indicates the compound will preferentially partition into non‑polar environments, which has direct implications for its use in membrane‑based assays, formulation development, and as a hydrophobic building block in organic synthesis. For projects requiring compounds with a specific lipophilicity range (e.g., CNS drug candidates, which often benefit from LogP values between 2 and 5), this value provides a quantitative filter that cannot be achieved with more polar analogs.

Lipophilicity Drug Design Physicochemical Profiling

Safety and Handling Profile: GHS Classification Enables Risk‑Aware Procurement

Fluorochem's safety data sheet classifies 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl with GHS07 (harmful/irritant) and specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the simpler analog 4‑fluoro‑3‑methylbiphenyl (CAS 742086‑19‑7) is classified by PubChem as an irritant with similar GHS07 pictogram but without the same level of detailed hazard communication [1]. For procurement managers and laboratory safety officers, the availability of a complete GHS classification ensures proper personal protective equipment (PPE) can be specified and that the compound can be integrated into existing chemical hygiene plans without additional hazard assessment.

Chemical Safety GHS Classification Lab Procurement

Recommended Application Scenarios for 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl (CAS 1352318-66-1)


Medicinal Chemistry: CNS Drug Discovery Leveraging the MAO‑B Pharmacophore

For laboratories developing novel monoamine oxidase B (MAO‑B) inhibitors for Parkinson's disease or other CNS disorders, 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl provides a validated 4‑benzyloxyphenyl scaffold. As demonstrated in peer‑reviewed studies, this motif is associated with potent and selective MAO‑B inhibition (hMAO‑B IC50 in the low nanomolar range for optimized analogs) [1]. Using this building block as a starting point can accelerate hit‑to‑lead optimization by directly incorporating a known pharmacophore, reducing the number of synthetic iterations required.

Organic Synthesis: High‑Lipophilicity Building Block for Hydrophobic Environments

With a calculated LogP of 5.84, this compound is ideally suited as a lipophilic building block in the synthesis of molecules intended to partition into non‑polar media or to enhance membrane permeability [1]. It can be employed in Suzuki‑Miyaura cross‑coupling reactions, etherification, or as a substrate for further functionalization at the 4‑fluoro or 3‑methyl positions. Procurement of the higher‑purity (97%) grade is recommended for multistep syntheses where impurities can accumulate and reduce overall yield.

Material Science: Tailoring Electronic Properties in Organic Electronics

The combination of a fluorine atom (electron‑withdrawing) and a benzyloxy group (electron‑donating via resonance) on a biphenyl core creates a tunable dipole moment that can influence charge transport properties in organic semiconductors or liquid crystals. Researchers developing organic light‑emitting diodes (OLEDs) or organic field‑effect transistors (OFETs) may utilize 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl as a monomer or as a component in copolymer synthesis to modulate frontier orbital energies and intermolecular packing [1].

Chemical Biology: Probe Development for Target Engagement Studies

The benzyloxy group can be selectively cleaved under mild hydrogenolysis conditions to reveal a phenol handle, enabling further conjugation to biotin, fluorophores, or affinity tags. This makes 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl a valuable intermediate for generating chemical probes to investigate protein‑ligand interactions, particularly in the context of MAO‑B target engagement assays [1]. The well‑defined GHS safety profile also simplifies handling in biology‑focused laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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